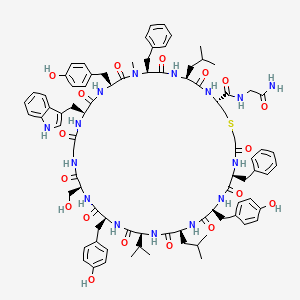

Antitumor agent-127

Description

Properties

Molecular Formula |

C86H107N15O18S |

|---|---|

Molecular Weight |

1670.9 g/mol |

IUPAC Name |

(3R,6S,9S,12S,15S,21S,24S,27S,30S,33S,36S)-N-(2-amino-2-oxoethyl)-9,36-dibenzyl-21-(hydroxymethyl)-12,24,33-tris[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-10-methyl-6,30-bis(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxo-27-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacontane-3-carboxamide |

InChI |

InChI=1S/C86H107N15O18S/c1-48(2)34-62-78(111)99-70(77(110)89-43-72(87)106)46-120-47-74(108)92-64(36-51-16-10-8-11-17-51)79(112)94-65(37-53-22-28-57(103)29-23-53)80(113)93-63(35-49(3)4)83(116)100-75(50(5)6)85(118)96-66(38-54-24-30-58(104)31-25-54)81(114)98-69(45-102)76(109)90-44-73(107)91-67(41-56-42-88-61-21-15-14-20-60(56)61)82(115)97-68(39-55-26-32-59(105)33-27-55)86(119)101(7)71(84(117)95-62)40-52-18-12-9-13-19-52/h8-33,42,48-50,62-71,75,88,102-105H,34-41,43-47H2,1-7H3,(H2,87,106)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,113)(H,94,112)(H,95,117)(H,96,118)(H,97,115)(H,98,114)(H,99,111)(H,100,116)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |

InChI Key |

ILLCRYUBFFYODW-IMSYTBADSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent-127: A Potent and Selective mTORC1 Inhibitor for Oncological Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Antitumor agent-127, a novel small molecule inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). We present its core mechanism of action, supported by quantitative data from a series of in vitro assays. Detailed experimental protocols are provided to facilitate reproducibility and further investigation. Key signaling pathways and experimental workflows are visualized to elucidate the agent's function and application in antitumor research.

Core Mechanism of Action

This compound exerts its cytotoxic effects by selectively targeting and inhibiting the mTORC1 signaling pathway. mTORC1 is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. By binding to the ATP-catalytic site of mTOR kinase within the mTORC1 complex, this compound effectively blocks the phosphorylation of key downstream substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a cascade of events culminating in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various cancer cell lines and its selectivity for mTORC1 over the related mTORC2 complex.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | PI3K/Akt/mTOR Pathway Status | IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 15.2 |

| PC-3 | Prostate Cancer | PTEN Null | 25.8 |

| U-87 MG | Glioblastoma | PTEN Null | 32.1 |

| A549 | Lung Cancer | KRAS Mutant | 150.4 |

| HCT116 | Colorectal Cancer | PIK3CA Mutant | 18.9 |

Table 2: Kinase Inhibition Assay

| Kinase Complex | IC50 (nM) |

| mTORC1 | 5.3 |

| mTORC2 | 875.1 |

Table 3: Apoptosis Induction in MCF-7 Cells (48h Treatment)

| Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| 0 (Vehicle) | 5.2% |

| 10 | 28.7% |

| 50 | 65.4% |

| 100 | 88.9% |

Signaling Pathway Diagram

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Experimental Protocols

4.1. Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in complete growth medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

4.2. Western Blot Analysis for Phospho-S6K

-

Cell Lysis: Treat cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-S6K (Thr389) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total S6K and a loading control (e.g., β-actin) to ensure equal protein loading.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of mTORC1 pathway inhibition.

Technical Guide: Binding Affinity of Antitumor Agent-127 to ROR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Antitumor agent-127 to the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). This document outlines the binding affinity, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.

Core Concepts: ROR1 and this compound

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is highly expressed during embryonic development and in various cancers, while its expression in healthy adult tissues is limited[1][2]. This differential expression makes ROR1 an attractive target for cancer therapies[1][3]. ROR1 is involved in several signaling pathways that promote tumor cell proliferation, survival, and migration[3][4].

This compound, also referred to as Compound 1, is a macrocyclic peptide developed as a binder to the extracellular Cysteine-Rich Domain (CRD) of human ROR1[1]. It has been identified as a promising candidate for targeted cancer therapy due to its specific binding to ROR1[1].

Binding Affinity of this compound to ROR1

This compound exhibits a strong binding affinity for the ROR1 receptor.

Table 1: Quantitative Binding Affinity Data

| Compound Name | Target | Affinity Metric | Value | Cell Lines Tested |

| This compound (Compound 1) | Human ROR1 (extracellular CRD) | Cell-based binding | Nanomolar (nM) | 786-O and MDA-MB-231 |

Data extracted from literature describing the discovery of this macrocyclic peptide series[1]. The exact equilibrium dissociation constant (Kd) from biophysical assays is not publicly available at the time of this guide's compilation.

Experimental Protocols for Binding Affinity Determination

To quantitatively determine the binding affinity of agents like this compound to ROR1, several biophysical techniques can be employed. The following are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions[5][6][7].

Protocol for ROR1-Antitumor agent-127 Binding Analysis using SPR:

-

Immobilization of ROR1:

-

Recombinantly express and purify the extracellular domain (ECD) of human ROR1.

-

Activate a CM5 sensor chip (carboxymethylated dextran surface) using a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Inject the purified ROR1 ECD (typically at 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration range should ideally span from 100-fold below to 100-fold above the estimated Kd (e.g., 0.1 nM to 1 µM).

-

Inject the different concentrations of this compound over the immobilized ROR1 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a control (double referencing).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference channel data and the buffer-only injection data from the sensograms.

-

Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters[8][9][10].

Protocol for ROR1-Antitumor agent-127 Binding Analysis using ITC:

-

Sample Preparation:

-

Dialyze both the purified ROR1 ECD and the synthesized this compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

-

Accurately determine the concentration of both protein and peptide.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the ROR1 ECD solution into the sample cell (typically at a concentration of 10-20 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the ROR1, e.g., 100-400 µM).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizations: Pathways and Workflows

ROR1 Signaling Pathway

ROR1 is a co-receptor for Wnt5a and can activate several downstream signaling pathways, including the PI3K/AKT, MAPK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation[5][11][12].

Caption: ROR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Measurement

The general workflow for determining the binding affinity of a compound like this compound to its target ROR1 involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for determining binding affinity.

Conclusion

This compound is a high-affinity macrocyclic peptide that targets the ROR1 receptor, a key player in cancer progression. The nanomolar binding affinity makes it a potent candidate for further development as a targeted anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for the precise quantitative characterization of this and similar molecular interactions, which is a critical step in the drug development pipeline.

References

- 1. Exploration of macrocyclic peptide binders to the extracellular CRD domain of human receptor tyrosine kinase-like orphan receptor 1 (ROR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of ROR1 protein expression in human cancer and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic advances in the targeting of ROR1 in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the molecular mechanisms of ROR1, ROR2, and PTK7 signaling from the proteomics and pharmacological modulation of ROR1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ROR Pathway | Encyclopedia MDPI [encyclopedia.pub]

In-Depth Technical Guide: Antitumor Agent-127 (142D6)

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the antitumor agent-127, also identified as 142D6. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (142D6) is a potent, orally bioavailable, and covalent pan-inhibitor of apoptosis protein (IAP) antagonist. It is designed to covalently target a lysine residue within the BIR3 domain of IAPs.

Chemical Structure:

-

Molecular Formula: C₂₆H₃₇FN₄O₆S

-

Molecular Weight: 552.66 g/mol

-

CAS Number: 2410953-19-2

(A definitive chemical structure diagram can be found in the primary literature and commercial vendor listings.)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound (142D6).

| Property | Value |

| Molecular Formula | C₂₆H₃₇FN₄O₆S |

| Molecular Weight | 552.66 |

| Purity | >98% |

| Appearance | Solid |

Biological Activity and Quantitative Data

This compound (142D6) covalently targets the BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1] This covalent binding leads to the inhibition of these proteins, thereby promoting apoptosis in cancer cells.

In Vitro Activity:

The following table summarizes the in vitro inhibitory activity of this compound (142D6) against various IAP proteins.

| Target | IC₅₀ (nM) |

| XIAP | 12 |

| cIAP1 | 14 |

| cIAP2 | 9 |

Data from MedChemExpress.[1]

Cellular Efficacy:

Studies have demonstrated the cellular efficacy of 142D6 in both two-dimensional (2D) and three-dimensional (3D) cell cultures. Its performance is comparable to the clinical candidate and reversible IAP inhibitor, LCL161.[2]

In Vivo Pharmacokinetics:

Pharmacokinetic studies in animal models have shown that this compound (142D6) is long-lived and orally bioavailable, making it a promising candidate for further preclinical and clinical development.[2]

Mechanism of Action and Signaling Pathway

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and cellular signaling pathways, including the NF-κB pathway. They function as E3 ubiquitin ligases and can directly bind to and inhibit caspases, the key executioners of apoptosis. By inhibiting IAPs, this compound (142D6) releases the brakes on apoptosis, leading to cancer cell death.

The binding of 142D6 to the BIR3 domain of XIAP, cIAP1, and cIAP2 disrupts their ability to inhibit caspases and also affects downstream signaling pathways that promote cell survival.

Figure 1: Signaling pathway of this compound (142D6).

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound (142D6) can be found in the primary literature:

-

Udompholkul P, Garza-Granados A, Alboreggia G, et al. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. J Med Chem. 2023;66(12):8159-8169.[2]

The supplementary information associated with this publication provides comprehensive details on the experimental procedures.

General Experimental Workflow:

The following diagram illustrates a general workflow for the evaluation of IAP inhibitors like 142D6.

Figure 2: A generalized experimental workflow for IAP inhibitor evaluation.

Conclusion

This compound (142D6) is a promising covalent IAP inhibitor with potent in vitro activity, demonstrated cellular efficacy, and favorable in vivo pharmacokinetic properties. Its mechanism of action, involving the irreversible inhibition of key IAP family members, makes it an attractive candidate for the development of novel anticancer therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of Antitumor Agent-127 (142D6): A Technical Overview

Disclaimer: This document provides a technical overview of the in vitro characterization of Antitumor agent-127, also known as 142D6. The available public information primarily details its mechanism as a covalent Inhibitor of Apoptosis Protein (IAP) antagonist and its activity against purified IAP proteins. Comprehensive quantitative data on its effects on various cancer cell lines (e.g., cell viability IC50 values), and specific results from cellular apoptosis and cell cycle assays were not available in the public domain at the time of this writing. The experimental protocols provided are representative methodologies for the described assays and may not reflect the exact procedures used in the primary research.

Introduction

This compound (142D6) is a novel, potent, and orally bioavailable small molecule that functions as a covalent pan-inhibitor of Apoptosis Proteins (IAPs). It selectively targets the BIR3 (Baculoviral IAP Repeat) domains of key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). By covalently binding to a lysine residue within the BIR3 domain, this compound irreversibly inactivates these proteins, leading to the induction of apoptosis in cancer cells. This technical guide summarizes the available in vitro characterization data, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound (142D6) mimics the action of the endogenous IAP antagonist, Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI). IAPs, particularly XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells, where they inhibit apoptosis by binding to and inactivating caspases, the key executioners of programmed cell death.

This compound binds to the BIR3 domain of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis. The covalent nature of its binding ensures a sustained and irreversible inhibition of IAP function.

Quantitative Data

The primary quantitative data available for this compound (142D6) pertains to its inhibitory activity against the purified BIR3 domains of its target proteins.

Table 1: Inhibitory Activity of this compound (142D6) against IAP BIR3 Domains [1]

| Target Protein | IC50 (nM) |

| XIAP-BIR3 | 12 |

| cIAP1-BIR3 | 14 |

| cIAP2-BIR3 | 9 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target protein's activity in in vitro assays.

Signaling Pathway

This compound (142D6) acts on the intrinsic and extrinsic apoptosis pathways by inhibiting IAPs. The following diagram illustrates the central role of IAPs in apoptosis and the mechanism of action of this compound.

Caption: IAP-mediated apoptosis pathway and inhibition by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize antitumor agents.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for a typical MTT-based cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

-

Incubation: Incubate the plates for a further 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a predetermined concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Conclusion

This compound (142D6) is a potent covalent inhibitor of XIAP, cIAP1, and cIAP2. Its mechanism of action, involving the irreversible inhibition of the BIR3 domains of these proteins, represents a promising strategy for inducing apoptosis in cancer cells. While direct biochemical data confirms its high affinity for its targets, further publicly available in vitro studies are needed to fully characterize its cytotoxic, pro-apoptotic, and cell cycle-modulating effects across a range of cancer cell lines. The protocols and information provided in this guide serve as a foundational resource for researchers interested in the further investigation of this novel antitumor agent.

References

Technical Guide: Target Identification and Validation of Antitumor Agent-127

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-127 (ATA-127) is a novel synthetic macrocyclic peptide that has demonstrated potent cytotoxic effects across a range of cancer cell lines in preliminary screenings.[1] Initial studies have shown that ATA-127 displays nanomolar cell-based binding and good internalization in tumor cell lines such as 786-O and MDA-MB-231.[1] This document provides an in-depth technical overview of the methodologies and findings related to the identification and validation of the molecular target of ATA-127, a critical step in its development as a potential therapeutic agent.[2][3]

Target Identification

A multi-pronged approach was employed to identify the direct molecular target of ATA-127, combining affinity-based proteomics and computational modeling.

Affinity Chromatography-Mass Spectrometry (AC-MS)

To isolate and identify the cellular binding partners of ATA-127, an affinity chromatography-mass spectrometry (AC-MS) strategy was implemented.[4][5]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of ATA-127: ATA-127 was chemically synthesized with a terminal alkyne handle, which was then coupled to azide-functionalized sepharose beads via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to create the affinity resin.

-

Cell Lysis and Lysate Preparation: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Affinity Chromatography: The clarified cell lysate was incubated with the ATA-127-coupled sepharose beads (or control beads without ATA-127) for 4 hours at 4°C with gentle rotation.

-

Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific binding proteins. Specifically bound proteins were then eluted using a high-salt buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl) followed by a final elution with 2% SDS.

-

Protein Identification by Mass Spectrometry: The eluted proteins were resolved by SDS-PAGE, and the entire protein lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

-

Data Analysis: The MS/MS spectra were searched against the human proteome database to identify the proteins that were significantly enriched in the ATA-127 pulldown compared to the control.

Results: The AC-MS analysis identified the Inhibitor of Apoptosis Protein (IAP) family members, specifically XIAP, cIAP1, and cIAP2, as high-confidence binding partners of ATA-127.

Computational Target Prediction

In parallel, computational modeling was used to predict potential targets of ATA-127.

Methodology: A molecular docking simulation was performed using the three-dimensional structure of ATA-127 against a library of known cancer-related protein structures. The docking algorithm predicted a high-affinity binding of ATA-127 to the BIR3 domain of XIAP, cIAP1, and cIAP2, which is consistent with the findings from the AC-MS experiments.[6][7]

Target Validation

Following the identification of IAP proteins as the putative targets of ATA-127, a series of validation experiments were conducted to confirm this interaction and elucidate its functional consequences.

In Vitro Kinase Assay

While IAPs are not kinases, this assay was adapted to an in vitro binding assay to quantify the interaction between ATA-127 and the purified BIR3 domains of XIAP, cIAP1, and cIAP2.

Experimental Protocol: In Vitro Binding Assay (AlphaScreen)

-

Reagents: Recombinant His-tagged BIR3 domains of XIAP, cIAP1, and cIAP2, and biotinylated ATA-127 were used. AlphaScreen donor and acceptor beads were used for detection.

-

Assay Procedure: The assay was performed in a 384-well plate. Biotinylated ATA-127 was incubated with streptavidin-coated donor beads, and the His-tagged BIR3 domains were incubated with nickel-coated acceptor beads. The two bead complexes were then mixed in the presence of varying concentrations of non-biotinylated ATA-127.

-

Detection: The plate was incubated in the dark and the AlphaScreen signal was read on an appropriate plate reader. A decrease in signal indicates competitive binding of the non-biotinylated ATA-127.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Results: The results, summarized in the table below, demonstrate that ATA-127 potently binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 with nanomolar affinity.[6][7]

| Target | IC50 (nM) |

| XIAP (BIR3) | 12 |

| cIAP1 (BIR3) | 14 |

| cIAP2 (BIR3) | 9 |

| Table 1: In Vitro Binding Affinity of ATA-127 to IAP Proteins. |

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct engagement of ATA-127 with its target IAP proteins within intact cells.[8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or ATA-127 for 2 hours.

-

Heating: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.[8]

-

Lysis and Centrifugation: The cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the precipitated proteins by high-speed centrifugation.[8][9]

-

Protein Quantification: The amount of soluble XIAP, cIAP1, and cIAP2 in the supernatant was quantified by Western blotting.[8][11]

Results: ATA-127 treatment led to a significant thermal stabilization of XIAP, cIAP1, and cIAP2, as evidenced by a shift in their melting curves to higher temperatures compared to the vehicle-treated cells. This confirms direct target engagement in a cellular context.

Downstream Signaling Pathway Analysis

The functional consequence of ATA-127 binding to IAP proteins was investigated by analyzing downstream signaling pathways using Western blotting.[12][13]

Experimental Protocol: Western Blotting

-

Cell Treatment: HCT116 cells were treated with increasing concentrations of ATA-127 for 24 hours.

-

Protein Extraction and Quantification: Cells were lysed, and protein concentration was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against key proteins in the apoptosis pathway, including cleaved caspase-3 and cleaved PARP, followed by HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results: Treatment with ATA-127 resulted in a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP, indicating the induction of apoptosis. This is consistent with the inhibition of IAP function.

Genetic Knockdown for Target Validation

To further validate that the cytotoxic effects of ATA-127 are mediated through its interaction with IAP proteins, siRNA-mediated knockdown experiments were performed.[14][15]

Experimental Protocol: siRNA Knockdown

-

Transfection: HCT116 cells were transfected with siRNAs targeting XIAP, cIAP1, cIAP2, or a non-targeting control siRNA.

-

Knockdown Confirmation: The efficiency of knockdown was confirmed by Western blotting 48 hours post-transfection.

-

ATA-127 Treatment: The transfected cells were then treated with varying concentrations of ATA-127 for 48 hours.

-

Cell Viability Assay: Cell viability was assessed using a standard MTT assay.

Results: Cells with siRNA-mediated knockdown of XIAP, cIAP1, and cIAP2 exhibited significantly reduced sensitivity to ATA-127-induced cytotoxicity compared to cells transfected with the control siRNA. This provides strong evidence that the antitumor activity of ATA-127 is on-target.

Visualizations

Diagrams of Workflows and Pathways

Caption: Overall workflow for the identification and validation of the target of this compound.

Caption: Simplified signaling pathway showing the mechanism of action of ATA-127.

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. icr.ac.uk [icr.ac.uk]

- 4. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SV [thermofisher.com]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

Antitumor Agent-127: A Comprehensive Analysis of Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Antitumor agent-127 is a novel, orally bioavailable small molecule inhibitor targeting the aberrant signaling pathway driven by the constitutively active tyrosine kinase, oncogenic fusion protein XYZ-TK. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, established through a series of in vitro and in vivo studies. The data presented herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the advancement of targeted cancer therapies.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for defining a safe and effective dosing regimen.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound determined in mouse models following a single oral administration of 25 mg/kg.

| Parameter | Symbol | Value | Unit |

| Peak Plasma Concentration | Cmax | 2.8 | µg/mL |

| Time to Peak Plasma Concentration | Tmax | 1.5 | hours |

| Area Under the Curve (0 to infinity) | AUCinf | 18.5 | µg·h/mL |

| Oral Bioavailability | F | 75 | % |

| Volume of Distribution | Vd | 3.2 | L/kg |

| Elimination Half-Life | t1/2 | 6.8 | hours |

| Clearance | CL | 0.22 | L/h/kg |

| Plasma Protein Binding | 98.5 | % |

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice.

Methodology:

-

Animal Model: Male BALB/c mice (n=18), aged 8-10 weeks, were used for the study.

-

Drug Formulation: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

-

Administration: A single dose of 25 mg/kg was administered via oral gavage.

-

Sample Collection: Blood samples (approximately 50 µL) were collected via tail vein bleeding at predefined time points: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.

-

Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Preclinical Toxicology Profile of Antitumor Agent-127: An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical toxicology studies conducted on Antitumor agent-127, a novel investigational compound. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to support the continued evaluation and clinical development of this agent.

Acute Toxicity Studies

Acute toxicity studies were performed to determine the potential adverse effects of a single dose of this compound. These studies were conducted in two mammalian species to establish the median lethal dose (LD50) and identify target organs for toxicity.

Experimental Protocol: Acute Oral and Intravenous Toxicity

-

Test System: Sprague-Dawley rats (8-10 weeks old, 200-250g) and ICR mice (6-8 weeks old, 25-30g). Animals were sourced from Charles River Laboratories.

-

Group Size: 5 animals/sex/group.

-

Vehicle: 0.5% (w/v) carboxymethylcellulose in sterile water for oral administration; 10% DMSO in saline for intravenous administration.

-

Administration: A single dose was administered via oral gavage (PO) or intravenous injection (IV).

-

Dose Levels:

-

Rats (PO): 500, 1000, 2000 mg/kg.

-

Rats (IV): 20, 40, 80 mg/kg.

-

Mice (PO): 500, 1000, 2000 mg/kg.

-

Mice (IV): 25, 50, 100 mg/kg.

-

-

Observation Period: Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and daily for 14 days. Body weights were recorded on Days 0, 7, and 14.

-

Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed. The LD50 was calculated using the Probit method.

Data Summary: LD50 Values

| Species | Route of Administration | LD50 (mg/kg) [95% Confidence Interval] |

| Rat | Oral (PO) | > 2000 |

| Intravenous (IV) | 62 [51-75] | |

| Mouse | Oral (PO) | > 2000 |

| Intravenous (IV) | 78 [65-93] |

Workflow for Acute Toxicity Assessment

An In-depth Technical Guide to the Cellular Uptake and Trafficking of Vorinostat (SAHA)

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound referred to as "Antitumor agent-127" in the user request is identified as Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA). This guide is based on publicly available research for Vorinostat.

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent antitumor agent and a member of the hydroxamic acid class of histone deacetylase (HDAC) inhibitors.[1][2] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[3] Vorinostat exerts its therapeutic effects by inhibiting class I and II HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[1] The inhibition of HDACs leads to the accumulation of acetylated histones and other non-histone proteins, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

The efficacy of Vorinostat is fundamentally dependent on its ability to enter target cells and reach its intracellular targets, primarily the HDAC enzymes located in the nucleus and cytoplasm.[5] However, Vorinostat is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low membrane permeability.[6] These physicochemical properties present significant challenges for its cellular uptake and bioavailability. This technical guide provides a comprehensive overview of the current understanding of Vorinostat's cellular uptake and trafficking, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental pathways.

Physicochemical Properties Influencing Cellular Uptake

The cellular uptake of any drug is heavily influenced by its molecular properties. For Vorinostat, the key characteristics are:

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO. | [1] |

| pKa | Approximately 9 | [1] |

| BCS Class | Class IV (Low Solubility, Low Permeability) | [6] |

The low permeability is a major barrier to efficient passive diffusion across the lipid bilayer of the cell membrane, necessitating alternative uptake mechanisms or formulation strategies to enhance intracellular delivery.

Cellular Uptake Mechanisms

The precise mechanisms governing the uptake of free Vorinostat into cells are not fully elucidated. However, based on its properties and available research, the process likely involves a combination of passive diffusion and potentially carrier-mediated transport, though the latter is not well-defined.

3.1 Passive Diffusion: As a small molecule, Vorinostat can cross the cell membrane via passive diffusion, driven by its concentration gradient. However, its low intrinsic permeability limits the efficiency of this process.

3.2 Enhanced Uptake via Formulation Strategies: To overcome the limitations of low permeability, various drug delivery systems have been developed. These formulations not only improve solubility but also enhance cellular uptake through different mechanisms, primarily endocytosis.

-

Liposomes: Encapsulating Vorinostat in liposomes, particularly those surface-modified with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), has been shown to significantly enhance cellular uptake in breast cancer cells.[7]

-

Mesoporous Silica Nanoparticles (MSNs): Loading Vorinostat into MSNs enhances its solubility and permeability. The uptake of MSN-formulated Vorinostat is suggested to occur via micropinocytosis or caveolae-mediated transport.[8]

-

Nanogels: Folate-conjugated bovine serum albumin (BSA) nanogels have been used to deliver Vorinostat. This formulation leverages folate receptor-mediated endocytosis for targeted cellular entry.

Below is a diagram illustrating the potential pathways for Vorinostat cellular uptake.

Caption: Potential cellular uptake mechanisms for free and formulated Vorinostat.

Intracellular Trafficking and Subcellular Localization

Upon entering the cytoplasm, Vorinostat must reach its molecular targets, the histone deacetylases (HDACs).

-

Cytoplasmic Targets: Class II HDACs (e.g., HDAC6) are predominantly located in the cytoplasm.

-

Nuclear Targets: Class I HDACs (e.g., HDAC1, HDAC2, HDAC3) are localized in the nucleus.[5]

Therefore, after cytoplasmic entry, a significant portion of Vorinostat must traverse the nuclear envelope to inhibit nuclear HDACs. The ability of Vorinostat to cross the blood-brain barrier is an indicator of its capacity to penetrate biological membranes, including the nuclear membrane.[9][10] The primary mechanism of action involves Vorinostat binding to the zinc-containing active site of the HDAC enzyme.[3][11]

The following diagram illustrates the intracellular trafficking and mechanism of action of Vorinostat.

Caption: Vorinostat inhibits cytoplasmic and nuclear HDACs, leading to protein acetylation.

Quantitative Data Summary

This section summarizes the quantitative data related to Vorinostat's cellular activity and permeability from various studies.

Table 1: Cellular Activity and Cytotoxicity of Vorinostat

| Cell Line | Assay Type | Endpoint | Value | Source |

| Various | Cell-free | HDAC Inhibition | IC₅₀: ~10 nM | [4] |

| Jurkat (T-cell leukemia) | Cell-free | HDAC1 Inhibition | IC₅₀: 10 nM | |

| Jurkat (T-cell leukemia) | Cell-free | HDAC3 Inhibition | IC₅₀: 20 nM | |

| MCF-7 (Breast cancer) | Proliferation | Cell Growth Inhibition | IC₅₀: 0.75 µM | |

| LNCaP, PC-3, TSU-Pr1 (Prostate cancer) | Proliferation | Cell Growth Inhibition | IC₅₀: 2.5-7.5 µM | |

| U87-MG (Glioblastoma) | Cytotoxicity | Cell Viability | EC₅₀: 9.7 µM | [7] |

| GL261 (Glioblastoma) | Cytotoxicity | Cell Viability | EC₅₀: 6.3 µM | [7] |

| HeLa (Cervical cancer) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 3.6 µM | [12] |

| HepG2 (Liver cancer) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 1.0 µM | [12] |

| SW-982 (Synovial sarcoma) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 8.6 µM | [13] |

| SW-1353 (Chondrosarcoma) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 2.0 µM | [13] |

Table 2: Permeability of Vorinostat Formulations

| Formulation | Cell Model | Parameter | Value (cm/s) | Enhancement vs. Free Drug | Source |

| Mercaptoacetamide-based HDACI (S2) | Caco-2 | P_app (A to B) | 7.33 x 10⁻⁶ | - | [14] |

| Mercaptoacetamide-based HDACI (W2) | Caco-2 | P_app (A to B) | 15.0 x 10⁻⁶ | - | [14] |

| Vorinostat in Amino-modified MSNs | Caco-2 | Permeability | Not specified | ~4-fold | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key protocols used to study the cellular uptake and effects of Vorinostat.

6.1 Protocol for Caco-2 Permeability Assay

This assay assesses the transport of a compound across a monolayer of human intestinal Caco-2 cells, serving as an in vitro model of the intestinal barrier.[8]

-

Cell Seeding: Seed Caco-2 cells (1 x 10⁵ cells/well) onto 12-well cell culture inserts (e.g., Transwell®, 1 µm pore size).

-

Monolayer Culture: Culture the cells for 10-14 days in DMEM, refreshing the medium every 2-3 days, until a confluent monolayer is formed.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a volt-ohmmeter. Only use monolayers with TEER values of 500–600 Ω·cm².

-

Permeability Experiment:

-

Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (Vorinostat or its formulation) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Quantification: Analyze the concentration of Vorinostat in the collected samples using a validated LC/MS/MS method.

-

Calculation: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

6.2 Protocol for Quantification of Intracellular Vorinostat by LC/MS/MS

This protocol provides a method to quantify the amount of Vorinostat within cells.

-

Cell Treatment: Plate cells in a multi-well plate and treat with Vorinostat at the desired concentration and for the desired time.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like acetonitrile.

-

-

Sample Preparation:

-

Collect the cell lysate and centrifuge to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard (e.g., daidzein).[15]

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[16]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for LC/MS/MS analysis.[16]

-

-

LC/MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., Phenomenex Luna C18).[15]

-

Mobile Phase: An isocratic mobile phase of acetonitrile, water, and formic acid (e.g., 30:70:0.1, v/v/v) can be used.[6][15]

-

Mass Spectrometry: Employ electrospray ionization in positive mode (ESI+) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for detection of Vorinostat and the internal standard.[15][17]

-

-

Data Analysis: Generate a standard curve using known concentrations of Vorinostat to quantify the intracellular concentration. Normalize the result to the total protein content or cell number.

The workflow for this protocol is visualized below.

Caption: A typical workflow for measuring intracellular Vorinostat concentrations via LC/MS/MS.

6.3 Protocol for Western Blotting to Detect Histone Acetylation

This assay confirms the intracellular activity of Vorinostat by measuring the acetylation status of its targets.

-

Cell Treatment and Lysis: Treat cells with Vorinostat as desired. Harvest and lyse the cells using RIPA buffer containing protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate blot or strip the same blot for a total histone antibody (e.g., anti-Histone H3) as a loading control.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Conclusion

Vorinostat is an important antitumor agent whose cellular entry and subsequent trafficking are critical to its function as an HDAC inhibitor. Its inherent physicochemical properties—low solubility and permeability—pose a significant hurdle for efficient cellular uptake via passive diffusion. This has spurred the development of advanced nanoparticle-based delivery systems that enhance intracellular concentrations by leveraging endocytic pathways. Once inside the cell, Vorinostat must distribute between the cytoplasm and the nucleus to inhibit its respective HDAC targets, leading to the desired downstream effects of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the uptake, permeability, and intracellular activity of Vorinostat and its novel formulations, facilitating further advancements in its therapeutic application.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Vorinostat - Wikipedia [en.wikipedia.org]

- 4. altretamine.com [altretamine.com]

- 5. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]

- 6. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced cellular uptake and cytotoxicity of vorinostat through encapsulation in TPGS-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Solubility, Permeability and Anticancer Activity of Vorinostat Using Tailored Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for Antitumor Agent-127 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-127 is a novel small molecule inhibitor targeting the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in various human cancers. Specifically, Agent-127 inhibits the phosphorylation of downstream signaling proteins, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy and pharmacodynamic (PD) effects of this compound using subcutaneous human tumor xenograft models in immunodeficient mice.[3][4]

Mechanism of Action: RTK Pathway Inhibition

This compound is an ATP-competitive inhibitor of the kinase domain of a key growth factor receptor. By blocking ATP binding, it prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades. This targeted inhibition is designed to induce tumor growth inhibition and regression.

Figure 1: Simplified RTK signaling pathway inhibited by this compound.

Application Note: In Vivo Efficacy Assessment

This section details the use of this compound in a subcutaneous xenograft model derived from the A549 human non-small cell lung cancer cell line.

Experimental Workflow

The overall workflow involves implanting tumor cells into immunodeficient mice, allowing tumors to establish, randomizing animals into treatment groups, administering the agent, and monitoring tumor growth and animal health over time.

Figure 2: Experimental workflow for an in vivo xenograft efficacy study.

Detailed Protocol: A549 Subcutaneous Xenograft Model

Materials:

-

A549 human non-small cell lung cancer cells

-

Immunodeficient mice (e.g., Athymic Nude or NOD-SCID, 6-8 weeks old)[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel Basement Membrane Matrix

-

This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

-

Digital calipers, syringes, and needles (27-gauge)[5]

Procedure:

-

Cell Preparation: Culture A549 cells to 80-90% confluency.[6] Harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure >95% viability.[5]

-

Cell Inoculation: Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6]

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth: Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5][6]

-

Randomization: When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3][7]

-

Treatment:

-

Vehicle Control Group: Administer the vehicle solution daily via oral gavage.

-

Treatment Group: Administer this compound (e.g., 50 mg/kg) daily via oral gavage.

-

-

Monitoring: Record tumor volumes and mouse body weights three times per week as an indicator of general health and toxicity.[7]

-

Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size (e.g., 2000 mm³). Euthanize animals and excise tumors for endpoint analysis.

Representative Data Presentation

The following tables show representative data from a study evaluating two doses of this compound.

Table 1: Tumor Growth Inhibition (TGI)

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI (Day 21) |

|---|---|---|---|---|---|

| Vehicle Control | 152 ± 15 | 455 ± 41 | 980 ± 95 | 1850 ± 190 | - |

| Agent-127 (25 mg/kg) | 155 ± 18 | 310 ± 35 | 550 ± 62 | 890 ± 105 | 51.9% |

| Agent-127 (50 mg/kg) | 149 ± 16 | 205 ± 22 | 280 ± 31 | 350 ± 45 | 81.1% |

Data are presented as mean tumor volume ± SEM. % TGI is calculated relative to the vehicle control group.

Table 2: Animal Body Weight

| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |

|---|---|---|---|---|

| Vehicle Control | 22.5 ± 0.5 | 23.1 ± 0.6 | 23.8 ± 0.5 | 24.2 ± 0.7 |

| Agent-127 (25 mg/kg) | 22.3 ± 0.4 | 22.5 ± 0.5 | 22.9 ± 0.6 | 23.1 ± 0.5 |

| Agent-127 (50 mg/kg) | 22.6 ± 0.5 | 22.1 ± 0.6 | 21.8 ± 0.7 | 21.5 ± 0.8 |

Data are presented as mean body weight ± SEM. A body weight loss of >15% may indicate significant toxicity.

Application Note: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of a downstream biomarker (e.g., phosphorylated effector protein, p-ERK) in tumor tissue.[8][9]

Logical Relationship

The central hypothesis is that administering Agent-127 will inhibit the target RTK, leading to a measurable decrease in the downstream p-ERK biomarker, which in turn correlates with the observed tumor growth inhibition.

Figure 3: Logical relationship between drug administration and response.

Protocol: Tumor Biomarker Analysis

Procedure:

-

Study Design: Establish A549 xenografts as described previously. Once tumors reach ~200-300 mm³, treat cohorts of mice (n=3-4 per time point) with a single dose of vehicle or this compound (50 mg/kg).

-

Sample Collection: At specified time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize the mice.

-

Tumor Harvesting: Immediately excise the tumors, remove any non-tumor tissue, and snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis.

-

Tissue Lysis: Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration in the lysates using a standard assay (e.g., BCA assay).

-

Western Blot Analysis:

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) via SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for p-ERK and total ERK (as a loading control).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Express the results as a percentage of the vehicle-treated control group.

Representative Data Presentation

Table 3: Pharmacodynamic Modulation of p-ERK in A549 Tumors

| Time Post-Dose | Normalized p-ERK/Total ERK Ratio (% of Vehicle Control) |

|---|---|

| 2 Hours | 15.2% ± 3.5% |

| 8 Hours | 25.8% ± 5.1% |

| 24 Hours | 65.1% ± 8.2% |

| 48 Hours | 92.5% ± 10.4% |

Data represent the mean ± SEM from tumors treated with a single 50 mg/kg dose of Agent-127, showing maximal target inhibition at 2 hours with recovery by 48 hours.

Conclusion

These protocols provide a robust framework for the preclinical evaluation of this compound. The in vivo efficacy study demonstrates the agent's ability to inhibit tumor growth in a dose-dependent manner with acceptable tolerability. The pharmacodynamic analysis confirms that this anti-tumor activity is linked to the on-target inhibition of the intended signaling pathway within the tumor tissue. Together, these studies provide critical data to support the further development of this compound as a potential cancer therapeutic.

References

- 1. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis [mdpi.com]

- 2. Small-molecule agents for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. yeasenbio.com [yeasenbio.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: Evaluating "Antitumor Agent-127" Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to characterize the in vitro antitumor activity of a novel investigational compound, "Antitumor agent-127". The described assays are fundamental in preclinical cancer research to elucidate the mechanisms of action of new therapeutic candidates. This document outlines methods to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cellular processes such as colony formation and cell migration.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells. This assay is crucial for determining the dose-dependent cytotoxic effects of this compound and calculating its IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 48 | 15.2 |

| A549 (Lung Cancer) | 48 | 28.5 |

| HCT116 (Colon Cancer) | 48 | 12.8 |

Apoptosis Induction Assessment

To determine if the cytotoxic effect of this compound is mediated by apoptosis, two primary assays can be employed: Annexin V staining for early apoptotic events and Caspase-Glo 3/7 assay for executioner caspase activity. Many anticancer drugs are specifically designed to induce apoptosis.[3]

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains necrotic or late apoptotic cells with compromised membrane integrity.[6]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-Glo 3/7 Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo 3/7 assay is a luminescent assay that measures their activity. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.

Experimental Protocol: Caspase-Glo 3/7 Assay

-

Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

-

Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific increase in caspase activity.

Data Presentation: Apoptosis Induction by this compound in HCT116 Cells

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Control (Vehicle) | 4.5 | 2.1 | 1.0 |

| This compound (0.5x IC50) | 15.8 | 5.3 | 2.5 |

| This compound (1x IC50) | 35.2 | 12.7 | 5.8 |

| This compound (2x IC50) | 52.1 | 25.4 | 9.2 |

Cell Cycle Analysis

Antitumor agents can exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.[7] Flow cytometry analysis of DNA content is a standard method to evaluate the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Seed cells and treat with this compound as described for apoptosis assays.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 55.3 | 25.1 | 19.6 |

| This compound (1x IC50) | 20.7 | 30.5 | 48.8 |

Long-Term Survival and Proliferation: Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[10] It is a measure of long-term cell survival and the cytotoxic effects of a therapeutic agent.

Experimental Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3 days.[11]

-

Colony Fixation and Staining: When visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with 4% paraformaldehyde or methanol. Stain the colonies with a solution of 0.5% crystal violet.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.

Data Presentation: Inhibition of Colony Formation by this compound

| Cell Line | This compound Conc. | Surviving Fraction (%) |

| HCT116 | Control | 100 |

| 0.25x IC50 | 65 | |

| 0.5x IC50 | 32 | |

| 1x IC50 | 5 |

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay and the transwell invasion assay are two common methods to assess these processes in vitro.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in two dimensions. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored.[12]

Experimental Protocol: Wound Healing Assay

-

Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

-

Create the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound at non-toxic concentrations.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[13] Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with an extracellular matrix (ECM) substitute like Matrigel. The lower chamber contains a chemoattractant.[13]

Experimental Protocol: Transwell Invasion Assay

-

Rehydration of Inserts: Rehydrate the ECM-coated inserts according to the manufacturer's protocol.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

-

Treatment: Add this compound to both the upper and lower chambers.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Removal of Non-invasive Cells: Use a cotton swab to gently remove the cells that have not invaded from the top surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Data Presentation: Effect of this compound on Cell Migration and Invasion

| Assay | Cell Line | This compound Conc. | % Wound Closure at 24h | % Invasion (relative to control) |

| Wound Healing | MDA-MB-231 | Control | 95 | N/A |

| 0.1x IC50 | 42 | N/A | ||

| Transwell Invasion | MDA-MB-231 | Control | N/A | 100 |

| 0.1x IC50 | N/A | 38 |

Analysis of Signaling Pathways by Western Blotting